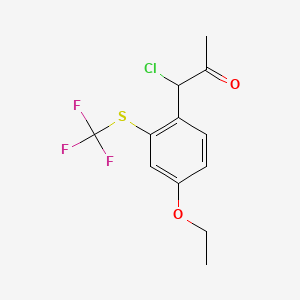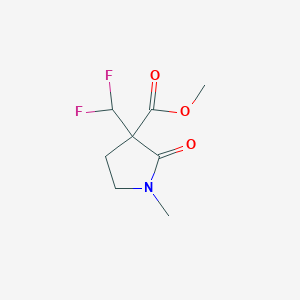
Methyl 3-(difluoromethyl)-1-methyl-2-oxo-pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(difluoromethyl)-1-methyl-2-oxo-pyrrolidine-3-carboxylate is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, which imparts unique chemical properties and reactivity. It is often utilized in the synthesis of pharmaceuticals and agrochemicals due to its versatile nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(difluoromethyl)-1-methyl-2-oxo-pyrrolidine-3-carboxylate typically involves the difluoromethylation of a suitable precursor. One common method involves the reaction of a pyrrolidine derivative with a difluoromethylating agent under controlled conditions. For instance, the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one has been reported to yield compounds with similar structures .
Industrial Production Methods
Industrial production of this compound often employs large-scale difluoromethylation processes. These processes utilize metal-based catalysts to transfer the difluoromethyl group to the desired substrate. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(difluoromethyl)-1-methyl-2-oxo-pyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite (NaOCl) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Applications De Recherche Scientifique
Methyl 3-(difluoromethyl)-1-methyl-2-oxo-pyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of Methyl 3-(difluoromethyl)-1-methyl-2-oxo-pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form stable interactions with enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Shares the difluoromethyl group and is used in agrochemical applications.
1-(Difluoromethyl)-2-oxo-pyrrolidine: Similar structure but lacks the carboxylate group.
Uniqueness
Methyl 3-(difluoromethyl)-1-methyl-2-oxo-pyrrolidine-3-carboxylate is unique due to the presence of both the difluoromethyl and carboxylate groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in the synthesis of pharmaceuticals and other specialized chemicals .
Propriétés
Formule moléculaire |
C8H11F2NO3 |
|---|---|
Poids moléculaire |
207.17 g/mol |
Nom IUPAC |
methyl 3-(difluoromethyl)-1-methyl-2-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H11F2NO3/c1-11-4-3-8(5(9)10,6(11)12)7(13)14-2/h5H,3-4H2,1-2H3 |
Clé InChI |
FCDUODGTKYJMAI-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C1=O)(C(F)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


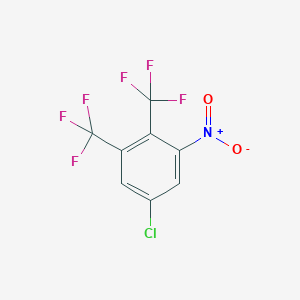

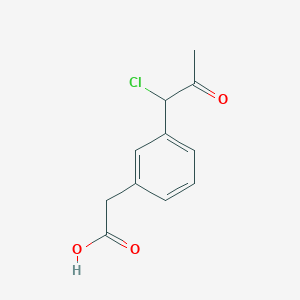
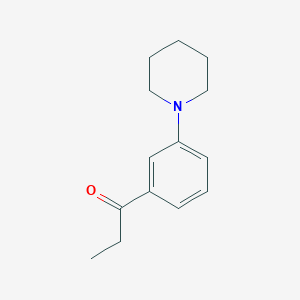
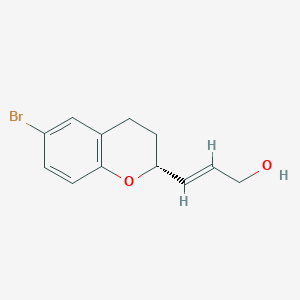
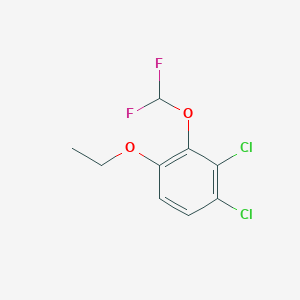
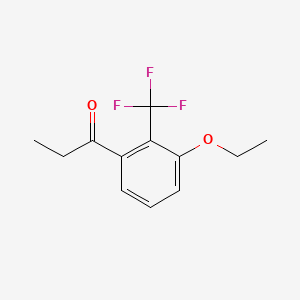
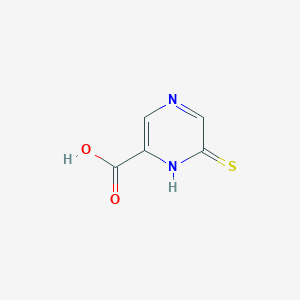
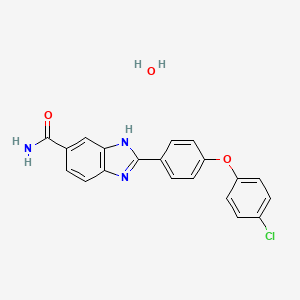
![[(5-Bromo-6-fluoropyridin-3-yl)methyl]holmium](/img/structure/B14045825.png)
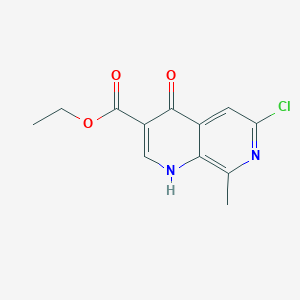
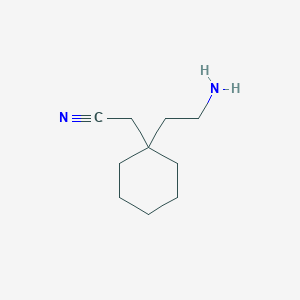
![(2R,3R,4S,5S,6R)-2-[4-[(1R,2S,4S,8S,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14045848.png)
